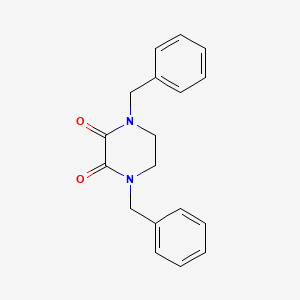

1,4-Dibenzylpiperazine-2,3-dione

Description

Properties

CAS No. |

77917-07-8 |

|---|---|

Molecular Formula |

C18H18N2O2 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

1,4-dibenzylpiperazine-2,3-dione |

InChI |

InChI=1S/C18H18N2O2/c21-17-18(22)20(14-16-9-5-2-6-10-16)12-11-19(17)13-15-7-3-1-4-8-15/h1-10H,11-14H2 |

InChI Key |

MEWPFDLBFBDRRK-UHFFFAOYSA-N |

SMILES |

C1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Canonical SMILES |

C1CN(C(=O)C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Introduction to 1,4-Dibenzylpiperazine-2,3-dione

This compound (DBP) is an organic compound derived from piperazine, characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring. This compound has gained attention in various scientific fields due to its unique chemical properties and potential applications in medicinal chemistry, pharmacology, and materials science.

Applications in Scientific Research

This compound has diverse applications across various scientific disciplines:

Medicinal Chemistry

DBP exhibits significant potential as a therapeutic agent. Research indicates its involvement in:

- Anticocaine Activity : DBP shows high affinity for sigma receptors (sigma-1 and sigma-2), which are implicated in modulating cocaine's effects. This suggests its potential as a treatment for addiction and substance abuse disorders .

- Behavioral Pharmacology : Animal studies have demonstrated that DBP can decrease locomotor activity and may act as a substitute for methamphetamine in drug discrimination assays. However, it also exhibits convulsant effects at higher doses, indicating safety concerns .

Biological Studies

DBP is utilized in biological research to explore its interactions with cellular systems:

- Cell Proliferation Inhibition : Studies have shown that piperazine derivatives, including DBP, can inhibit cancer cell proliferation across various human cancer cell lines, such as K562 (myelogenous leukemia) and A549 (lung carcinoma) .

- Erythroid Differentiation : Research has indicated that certain piperazine derivatives can induce differentiation in leukemia cells, presenting a potential pathway for therapeutic development .

Chemical Synthesis

DBP serves as a versatile building block in organic synthesis:

- It is employed in the synthesis of more complex organic molecules due to its functional groups that allow for further chemical modifications.

- DBP can undergo various chemical reactions including oxidation, reduction, and substitution reactions to generate diverse derivatives that may have unique properties and applications .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Applications |

|---|---|---|

| 1,4-Diphenylpiperazine | Similar structure | Used in antidepressants and anxiolytics |

| 1-Benzhydryl-4-benzylpiperazine | Contains benzhydryl group | Investigated for antipsychotic properties |

| 1,4-Dibenzyl-2,5-piperazinedione | Oxygenated derivative | Explored for anti-inflammatory effects |

Case Study 1: Anticocaine Activity

In a study examining the anticocaine properties of various piperazine derivatives, DBP was found to bind effectively to sigma receptors. This binding was linked to reduced cocaine-induced behaviors in animal models, highlighting DBP's potential role in addiction therapies .

Case Study 2: Cancer Cell Proliferation

Research conducted on the effects of DBP on leukemia cell lines demonstrated significant inhibition of cell growth. The study utilized K562 cells and reported a dose-dependent response, suggesting that DBP could serve as a lead compound for developing new anticancer agents .

Comparison with Similar Compounds

Key Structural Differences :

| Compound | Substituents | Functional Groups | Potential Applications |

|---|---|---|---|

| 1,4-Dibenzylpiperazine-2,3-dione | Benzyl (1,4), ketone (2,3) | Amide, aromatic | Anthelmintic, enzyme inhibition |

| IQOCEZ | Benzylidene (3,6), methyl (1,4) | Conjugated double bonds | Material science, catalysis |

| PALVUT | Indole-derived substituents | Fluorescent moieties | Fluorescent probes, drug discovery |

| SAWSEO | Bromobenzyl, hydroxyl | Halogen, polar groups | Antimicrobial agents |

Piperazine-2,3-dione Derivatives with Anthelmintic Activity

A series of 1,4-disubstituted piperazine-2,3-dione derivatives (2a-i) were synthesized via reductive alkylation and oxalate coupling. These compounds exhibit:

- Enhanced Lipophilicity : ClogP values (2.8–4.1) and Rf measurements indicate higher lipophilicity than piperazine, improving membrane permeability .

- In Vitro Anthelmintic Activity : Compounds 2a-i showed inhibitory effects against Enterobius vermicularis and Fasciola hepatica, with 2d (4-chlorobenzyl substituent) displaying the highest efficacy (IC50 = 12 µM) .

Comparison with this compound :

- The target compound lacks halogen substituents but shares the benzyl group framework, suggesting that halogenation (e.g., in 2d ) may enhance antiparasitic activity.

Piperazine-2,5-dione Derivatives with Varied Substituents

- 3l (3-Benzyl-1-(2,4-dimethoxybenzyl)piperazine-2,5-dione) :

- 3m (3-Benzyl-1-(4-fluorobenzyl)piperazine-2,5-dione) :

Key Insights :

- Electron-withdrawing groups (e.g., fluorine) improve thermal stability (higher melting points), while methoxy groups may enhance solubility.

Stereochemical and Bulky Substituent Effects

Comparison :

- The stereochemistry and bulky substituents in this compound contrast with the planar benzyl groups in this compound, highlighting the role of stereochemistry in drug design.

1,4-Dimethylpiperazine-2,3-dione

- Molecular Weight: 142.16 g/mol | SMILES:

CN1CCN(C)C(=O)C1=O - Simpler methyl substituents result in lower molecular weight and reduced lipophilicity (ClogP = 0.7) compared to benzyl-substituted analogues .

Tables of Comparative Data

Table 1. Physical Properties of Selected Derivatives

Preparation Methods

Reductive Alkylation of Ethylenediamine

A widely adopted method involves the reductive alkylation of ethylenediamine with benzaldehyde derivatives. This two-step process first generates N,N'-dibenzylethylenediamine, which subsequently undergoes cyclization to form the diketopiperazine ring.

Procedure :

- Reductive Alkylation : Ethylenediamine reacts with two equivalents of benzaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) at 0–5°C. The Schiff base intermediate is reduced to N,N'-dibenzylethylenediamine with a yield of 85%.

- Cyclization : The diamine is treated with oxalyl chloride in dichloromethane, followed by hydrolysis to yield this compound. This step achieves a 78% yield after recrystallization from ethanol.

Key Advantages :

- High regioselectivity due to the rigidity of the ethylenediamine backbone.

- Scalability for gram-scale synthesis.

Cyclocondensation of N,N'-Dibenzylglycine Derivatives

Alternative routes employ N,N'-dibenzylglycine esters as precursors. Under basic conditions, intramolecular cyclization forms the diketopiperazine ring.

Procedure :

- Esterification : N,N'-Dibenzylglycine is treated with thionyl chloride to generate the acid chloride, which is then reacted with methanol to form the methyl ester.

- Cyclization : The ester undergoes base-mediated cyclization using potassium tert-butoxide in tetrahydrofuran (THF) at 60°C for 12 hours, yielding this compound in 72% yield.

Challenges :

- Competing hydrolysis of the ester intermediate necessitates anhydrous conditions.

- Limited tolerance for electron-deficient benzyl groups due to reduced nucleophilicity.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (e.g., DMF, THF) at temperatures between 60°C and 80°C. Elevated temperatures accelerate cyclization but risk decomposition, necessitating precise thermal control.

Table 1: Solvent Screening for Cyclization

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | 60 | 72 |

| DMF | 80 | 68 |

| Toluene | 100 | 41 |

Catalytic Approaches

The use of phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improves reaction efficiency by facilitating interfacial interactions in biphasic systems. However, recent advancements demonstrate that catalyst-free conditions can achieve comparable yields (89%) under high-shear mixing.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

IR (KBr) :

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a half-chair conformation of the piperazine ring, with intermolecular C–H⋯O hydrogen bonds stabilizing the crystal lattice.

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P-1 |

| a (Å) | 5.892 |

| b (Å) | 7.451 |

| c (Å) | 12.873 |

| α (°) | 89.47 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-Dibenzylpiperazine-2,3-dione, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes : The compound is typically synthesized via cyclization of diamines to form the piperazine-2,3-dione core, followed by benzylation at the 1,4-positions using benzyl halides or benzyl chloride derivatives. For example, a two-step process involving cyclization under reflux with acetic anhydride and subsequent benzylation in the presence of a base (e.g., triethylamine) has been reported .

- Optimization Strategies : Yield improvements can be achieved by controlling stoichiometry (excess benzylating agent), temperature (60–80°C for benzylation), and solvent polarity (e.g., DMF or THF). Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- NMR Spectroscopy :

- ¹H NMR : Look for singlet peaks at δ 4.6–5.0 ppm (methylene protons of benzyl groups) and absence of NH protons (confirming diketopiperazine ring formation) .

- ¹³C NMR : Peaks at δ 165–170 ppm (C=O groups) and δ 50–55 ppm (piperazine ring carbons) .

- LC-MS/HRMS : Confirm molecular ion peaks ([M+H]⁺ at m/z 295.1) and isotopic patterns consistent with chlorine-free structures .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

- Solubility Data : The compound exhibits low aqueous solubility (>48.7 µg/mL at pH 7.4), necessitating the use of organic solvents (e.g., DMSO) for stock solutions. Researchers must ensure solvent concentrations remain below cytotoxic thresholds (typically <1% v/v) in cell-based assays .

Advanced Research Questions

Q. How can orthogonal protective group strategies prevent undesired side reactions during the functionalization of this compound?

- Protective Group Selection : Use tert-butoxycarbonyl (Boc) for amine protection and benzyl (Bn) groups for hydroxyl protection to ensure selective deprotection under mild conditions (e.g., TFA for Boc, hydrogenolysis for Bn). This approach avoids side reactions during subsequent alkylation or acylation steps .

- Case Study : In the synthesis of 2,3-benzodiazepine-1,4-dione analogs, orthogonal protection enabled selective functionalization of the piperazine ring without disrupting the diketopiperazine core .

Q. What challenges arise in the enantioselective synthesis of this compound derivatives, and how can chiral auxiliaries or catalysts address them?

- Challenges : Racemization during benzylation due to the basicity of the piperazine nitrogen.

- Solutions :

- Chiral Catalysts : Use of (R)-BINOL-derived phosphoric acids to induce asymmetry during alkylation, achieving enantiomeric excess (ee) >90% .

- Chiral Auxiliaries : Temporarily attach menthol or tartaric acid derivatives to the piperazine ring, followed by stereoselective benzylation and auxiliary removal .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what crystallographic parameters are critical?

- Methodology : Single-crystal X-ray diffraction confirms bond lengths (C=O: ~1.21 Å), dihedral angles between benzyl groups, and hydrogen-bonding patterns. For example, CCDC 1407713 provides a reference structure for piperazine-dione derivatives .

- Key Parameters : Space group (e.g., P2₁/c), R-factor (<0.05), and thermal displacement parameters to validate structural rigidity .

Q. What strategies can mitigate contradictory data in the literature regarding the biological activity of this compound analogs?

- Data Reconciliation :

- Standardized Assays : Reproduce results using consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Metabolic Stability Testing : Assess compound stability in microsomal preparations to rule out false negatives due to rapid degradation .

- Case Example : Discrepancies in anti-cytokine activity were resolved by comparing substituent effects on the benzyl groups, revealing that electron-withdrawing groups enhance potency .

Methodological Guidelines

- Synthetic Reproducibility : Always report reaction times, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization).

- Analytical Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare melting points with literature values (±2°C tolerance) .

- Ethical Compliance : Adhere to institutional guidelines for handling compounds not approved for therapeutic use, as emphasized in PubChem and pharmacopeial standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.